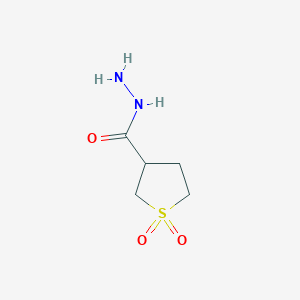

Tetrahydrothiophene-3-carbohydrazide 1,1-dioxide

Description

Significance of Sulfone-Containing Heterocycles in Contemporary Chemical Synthesis

Sulfone-containing heterocycles are a class of organosulfur compounds that have garnered considerable attention from organic chemists due to their diverse applications in medicinal chemistry and materials science. iomcworld.comtandfonline.com The sulfone group, characterized by a sulfur atom double-bonded to two oxygen atoms, is a key structural motif in a variety of pharmaceuticals and drug candidates. nih.gov This functional group is not merely a passive component of the molecular architecture; its strong electron-withdrawing nature significantly influences the chemical and physical properties of the heterocyclic ring to which it is attached.

The presence of the sulfone moiety can enhance the biological activity of a molecule, with documented applications including antimicrobial, anti-inflammatory, anticancer, and anti-HIV agents. iomcworld.comresearchgate.net The polarity and hydrogen bond accepting capability of the sulfone group can improve a compound's pharmacokinetic profile. In the realm of organic synthesis, cyclic sulfones are valued as versatile intermediates. iomcworld.com They can act as masked dienes in Diels-Alder reactions, and their ability to undergo desulfonylation provides a strategic pathway for the construction of complex molecular skeletons. iomcworld.com The development of efficient synthetic methods for chiral sulfones, particularly where the sulfone group is directly attached to a chiral center, is an active area of research, underscoring their importance as building blocks for bioactive compounds. rsc.org

Table 1: Biological Activities Associated with Sulfone-Containing Heterocycles

| Biological Activity | Therapeutic Area |

| Antimicrobial | Infectious Diseases |

| Anti-inflammatory | Inflammatory Disorders |

| Anticancer | Oncology |

| Anti-HIV | Virology |

| Antimalarial | Infectious Diseases |

Role of the Carbohydrazide (B1668358) Moiety as a Versatile Functional Group in Organic Chemistry

The carbohydrazide moiety, with the general structure -C(=O)NHNH2, is a highly versatile functional group in organic synthesis, serving as a crucial building block for a wide array of heterocyclic compounds. chemicalbook.comnih.gov Its utility stems from the presence of multiple reactive centers, which allow for a variety of chemical transformations. researchgate.net Carbohydrazides are frequently employed in the synthesis of heterocycles such as pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles, many of which exhibit significant pharmacological properties. nih.govmdpi.com

The synthesis of carbohydrazides is typically achieved through the hydrazinolysis of corresponding carboxylic esters. chemicalbook.com This straightforward conversion makes them readily accessible starting materials. The reactivity of the carbohydrazide group allows it to undergo condensation reactions with carbonyl compounds, cyclization with dicarbonyl compounds, and reactions with various electrophiles, leading to the formation of diverse and complex molecular architectures. nih.govajgreenchem.com This versatility has made the carbohydrazide functional group a staple in the toolbox of medicinal chemists for the development of new therapeutic agents. mdpi.com

Table 2: Heterocyclic Systems Synthesized from Carbohydrazide Precursors

| Reagent Type | Resulting Heterocycle |

| Dicarbonyl Compounds (e.g., acetylacetone) | Pyrazoles |

| Carbon Disulfide | 1,3,4-Oxadiazole-2-thiones |

| Isothiocyanates | 1,2,4-Triazole-3-thiones |

| Aldehydes/Ketones | Hydrazones (precursors to other heterocycles) |

Historical Context and Evolution of Research on Related Thiophene (B33073) 1,1-dioxide Derivatives

The study of thiophene and its derivatives has a rich history, with the initial focus on understanding its aromatic character and reactivity. The development of commercial processes for thiophene production in the mid-20th century spurred a significant expansion of research into its chemistry. e-bookshelf.de The oxidation of the sulfur atom in the thiophene ring to form thiophene 1,1-dioxides marked a significant evolution in this field. This transformation alters the electronic properties of the ring system, converting the aromatic thiophene into a non-aromatic, highly reactive α,β-unsaturated sulfone. utexas.edu

Early research on thiophene 1,1-dioxides, such as the work by Bailey and Cummins in 1954, laid the groundwork for understanding their synthesis and reactivity. acs.org These compounds were found to be potent dienophiles and Michael acceptors, participating in a variety of cycloaddition and nucleophilic addition reactions. utexas.edu This reactivity has been harnessed for the synthesis of complex carbocyclic and heterocyclic frameworks. Over the decades, the synthetic utility of thiophene 1,1-dioxides has been extensively explored, with the development of new synthetic methods and applications in total synthesis. tandfonline.comresearchgate.net More recently, research has also focused on tuning the optoelectronic properties of thiophene 1,1-dioxides for applications in materials science. acs.org

Research Gaps and Future Perspectives in the Study of Tetrahydrothiophene-3-carbohydrazide 1,1-dioxide

Despite the well-established importance of both sulfone-containing heterocycles and the carbohydrazide moiety, a significant research gap exists specifically for this compound. A thorough review of the scientific literature reveals a scarcity of dedicated studies on the synthesis, characterization, and reactivity of this particular compound. This lack of information presents a clear opportunity for future research endeavors.

The primary research gap is the absence of a reported, optimized synthesis for this compound. The development of a robust synthetic route would be the first critical step to enable further investigation. Following its synthesis, a comprehensive characterization of its spectroscopic and physicochemical properties would be necessary.

Future research should then focus on exploring the reactivity of this bifunctional molecule. The interplay between the sulfone-activated ring and the nucleophilic carbohydrazide group could lead to novel intramolecular reactions or be exploited in the synthesis of unique heterocyclic systems. For instance, the carbohydrazide moiety could be used as a handle to introduce a variety of substituents, or it could participate in cyclization reactions to form fused ring systems with the tetrahydrothiophene (B86538) 1,1-dioxide core.

Furthermore, the potential biological activities of this compound and its derivatives remain completely unexplored. Given the known pharmacological profiles of related sulfones and carbohydrazides, screening this compound and its derivatives for various biological activities, such as antimicrobial or anticancer properties, would be a logical and promising direction for future studies. The insights gained from such research would not only fill the current knowledge void but also potentially lead to the discovery of new molecules with valuable applications in medicinal chemistry and beyond.

An in-depth examination of the synthetic methodologies for producing this compound reveals a multi-faceted approach that leverages fundamental organic chemistry principles. The synthesis is logically dissected into the formation of the core heterocyclic structure and the subsequent installation of the carbohydrazide functional group.

Structure

3D Structure

Properties

IUPAC Name |

1,1-dioxothiolane-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3S/c6-7-5(8)4-1-2-11(9,10)3-4/h4H,1-3,6H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRCALKARIMHPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of Tetrahydrothiophene 3 Carbohydrazide 1,1 Dioxide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of Tetrahydrothiophene-3-carbohydrazide 1,1-dioxide by mapping the magnetic environments of its constituent nuclei.

One-Dimensional NMR (¹H, ¹³C) for Structural Confirmation and Proton/Carbon Environments

One-dimensional ¹H and ¹³C NMR are fundamental for the initial structural verification of this compound. The spectra confirm the presence of all proton and carbon atoms and provide information about their chemical environments and connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the protons of the tetrahydrothiophene (B86538) ring and the hydrazide moiety. The protons on the carbon atoms adjacent to the electron-withdrawing sulfone group (C2 and C5) are expected to be deshielded and appear at a lower field compared to typical alkanes. nih.gov The proton at the C3 position, being attached to a chiral center, will exhibit complex splitting patterns due to coupling with the neighboring C2 and C4 protons. The hydrazide group will show characteristic signals for the NH and NH₂ protons, whose chemical shifts can be sensitive to solvent and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the hydrazide group is expected to resonate at a significantly downfield chemical shift (typically 160-170 ppm). The carbon atoms of the tetrahydrothiophene ring (C2, C3, C4, C5) will appear in the aliphatic region, with their specific shifts influenced by the proximity of the sulfone group. mdpi.com The carbons directly bonded to the sulfone group (C2 and C5) will be shifted downfield relative to the other ring carbons.

A summary of anticipated chemical shifts is presented below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |

| H2, H5 | 3.0 - 3.5 | - | Protons alpha to the electron-withdrawing sulfone group are deshielded. nih.gov |

| H3 | 3.5 - 4.0 | - | Methine proton alpha to both the sulfone and carbohydrazide (B1668358) groups. |

| H4 | 2.2 - 2.8 | - | Methylene (B1212753) protons on the tetrahydrothiophene ring. |

| NH | 9.0 - 10.0 | - | Amide proton, chemical shift is solvent-dependent. |

| NH₂ | 4.0 - 5.0 | - | Amine protons, chemical shift is solvent-dependent. |

| C2, C5 | - | 50 - 60 | Carbons alpha to the sulfone group are deshielded. mdpi.com |

| C3 | - | 45 - 55 | Methine carbon influenced by adjacent sulfone and carbohydrazide groups. |

| C4 | - | 25 - 35 | Methylene carbon in the heterocyclic ring. |

| C=O | - | 165 - 175 | Carbonyl carbon of the hydrazide functional group. |

Advanced Multinuclear NMR (e.g., ¹⁷O NMR of the Sulfone, ¹⁵N NMR of the Hydrazide)

To gain deeper insight into the electronic structure, multinuclear NMR techniques can be employed.

¹⁷O NMR of the Sulfone: While not commonly used due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, ¹⁷O NMR could provide direct information about the electronic environment of the oxygen atoms in the sulfone group. The chemical shift would be highly sensitive to the S=O bond characteristics and intermolecular interactions such as hydrogen bonding.

¹⁵N NMR of the Hydrazide: ¹⁵N NMR spectroscopy is a powerful tool for characterizing nitrogen-containing compounds. researchgate.net For this compound, two distinct ¹⁵N signals would be expected for the two nitrogen atoms of the hydrazide moiety. The chemical shifts of these nitrogens can confirm the hydrazide structure and provide information on tautomeric equilibria or hydrogen bonding participation. researchgate.netnih.gov For example, the nitrogen adjacent to the carbonyl group will have a different chemical shift compared to the terminal nitrogen.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry (COSY, HSQC, HMBC, NOESY)

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and elucidating the detailed connectivity and stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For the target molecule, cross-peaks would be observed between H3 and the protons on C2 and C4, and between the C4 protons and the C5 protons, confirming the connectivity within the tetrahydrothiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbon atoms. sdsu.edu This allows for the definitive assignment of each proton signal to its corresponding carbon atom in the ring and confirms the C-H framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's stereochemistry and conformation. rsc.org For this compound, NOESY can be used to determine the relative orientation of the carbohydrazide group with respect to the protons on the tetrahydrothiophene ring, particularly the stereochemistry at the C3 position.

A summary of expected key 2D NMR correlations is provided in the table below.

| 2D NMR Experiment | Correlating Nuclei | Expected Key Correlations | Information Gained |

| COSY | ¹H ↔ ¹H | H3 ↔ H2, H4; H4 ↔ H5 | Confirms proton connectivity within the five-membered ring. researchgate.net |

| HSQC | ¹H ↔ ¹³C (¹J) | H2 ↔ C2; H3 ↔ C3; H4 ↔ C4; H5 ↔ C5 | Assigns protons to their directly attached carbons. rsc.org |

| HMBC | ¹H ↔ ¹³C (²⁻³J) | NH ↔ C=O, C3; H3 ↔ C=O, C2, C5; H2 ↔ C3, C4 | Establishes the connection between the hydrazide group and the ring, and confirms the overall carbon skeleton. researchgate.net |

| NOESY | ¹H ↔ ¹H (spatial) | H3 ↔ H2, H4; NH ↔ H3 | Provides through-space correlations to determine the stereochemistry at C3 and the preferred conformation. researchgate.net |

Solid-State NMR for Polymorphism and Supramolecular Structure Analysis

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the physicochemical properties of pharmaceutical solids. europeanpharmaceuticalreview.combruker.com It is particularly useful for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different physical properties, including solubility and bioavailability.

In the case of this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR would be the primary technique used. Each distinct polymorphic form would produce a unique ¹³C ssNMR spectrum, as the chemical shifts of the carbon nuclei are highly sensitive to the local molecular conformation and crystal packing. dur.ac.uk This allows for the identification and quantification of different polymorphs in a sample. europeanpharmaceuticalreview.com Furthermore, ssNMR can provide insights into the supramolecular structure by probing intermolecular interactions, such as the hydrogen-bonding network involving the hydrazide and sulfone groups, which dictates the crystal packing. acs.org

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The infrared spectrum will display characteristic absorption bands corresponding to the vibrational modes of the sulfone and carbohydrazide moieties.

The key expected vibrational frequencies are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Sulfone (SO₂) | Asymmetric stretching | 1350 - 1300 |

| Sulfone (SO₂) | Symmetric stretching | 1160 - 1120 |

| Hydrazide (NH, NH₂) | N-H stretching | 3400 - 3200 |

| Hydrazide (C=O) | C=O stretching (Amide I) | 1700 - 1650 |

| Hydrazide (N-H) | N-H bending (Amide II) | 1650 - 1550 |

| Alkane (C-H) | C-H stretching | 3000 - 2850 |

The N-H stretching region (3400-3200 cm⁻¹) can provide information about hydrogen bonding, with broader and lower frequency bands indicating stronger interactions. The strong absorptions from the S=O stretches of the sulfone group are highly characteristic. The position of the C=O stretching band of the hydrazide is also diagnostic for the amide I band. nih.gov

Raman Spectroscopy for Molecular Vibrations and Bonding Information

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule. When applied to this compound, it would reveal characteristic peaks corresponding to the stretching and bending vibrations of its specific functional groups. This data is invaluable for confirming the molecular structure and understanding the bonding environment within the molecule.

Expected Vibrational Modes for this compound:

| Functional Group | Expected Raman Shift (cm⁻¹) | Vibrational Mode |

| C-H (aliphatic) | 2850-3000 | Stretching |

| N-H (hydrazide) | 3200-3400 | Stretching |

| C=O (amide I) | 1630-1680 | Stretching |

| N-H (amide II) | 1510-1570 | Bending |

| S=O (sulfone) | 1120-1160 (asymmetric), 1300-1350 (symmetric) | Stretching |

| C-N | 1000-1250 | Stretching |

| C-S | 600-800 | Stretching |

Note: The exact positions of the Raman peaks would be influenced by the specific molecular environment and any intermolecular interactions, such as hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. It is instrumental in confirming the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be employed to determine the precise molecular weight of this compound with a high degree of accuracy. This allows for the unambiguous determination of its elemental formula.

Theoretical Exact Mass Data for this compound:

| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |

| C₅H₁₀N₂O₃S | [M+H]⁺ | 179.0485 |

| [M+Na]⁺ | 201.0304 | |

| [M+K]⁺ | 216.9944 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Information

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and fragmented to produce product ions. The resulting fragmentation pattern provides a "fingerprint" that can be used to confirm the structure of the molecule. For this compound, MS/MS would help to identify the connectivity of the atoms by observing the neutral losses and characteristic fragment ions.

Plausible Fragmentation Pathways:

A detailed analysis of the fragmentation pathways would require experimental data. However, based on the structure, likely fragmentation would involve the loss of small molecules such as H₂O, NH₃, and CO, as well as cleavage of the carbohydrazide side chain and fragmentation of the tetrahydrothiophene dioxide ring.

X-ray Crystallography

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would need to be grown. The resulting data would provide an unambiguous determination of its molecular structure, including the conformation of the five-membered ring and the orientation of the carbohydrazide substituent. This would also establish the absolute configuration if the molecule is chiral and crystallizes in a non-centrosymmetric space group.

Powder X-ray Diffraction for Crystalline Phase Identification and Polymorphism Studies

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern is a unique fingerprint for a specific crystalline phase. PXRD studies would be essential for identifying the crystalline form of this compound and for investigating the possibility of polymorphism—the ability of a compound to exist in more than one crystalline form. Different polymorphs can have distinct physical properties, and their identification is crucial in materials science and pharmaceutical development.

Reactivity and Reaction Mechanisms of Tetrahydrothiophene 3 Carbohydrazide 1,1 Dioxide

Reactions of the Carbohydrazide (B1668358) Moiety

The carbohydrazide functional group (-CONHNH₂) is a derivative of hydrazine (B178648) and exhibits a wide range of chemical reactivity, making it a valuable synthon in organic chemistry for the construction of diverse molecular architectures.

Condensation Reactions with Aldehydes and Ketones to form Hydrazone Derivatives

The terminal primary amine group (-NH₂) of the carbohydrazide moiety is nucleophilic and readily reacts with the electrophilic carbonyl carbon of aldehydes and ketones. This acid-catalyzed condensation reaction eliminates a molecule of water to form N-acylhydrazones, also known as hydrazide-hydrazone derivatives. nih.govajgreenchem.com This reaction is a cornerstone in the derivatization of carbohydrazides.

The general mechanism involves the initial nucleophilic attack of the hydrazide's terminal nitrogen on the protonated carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule yield the stable hydrazone product. organic-chemistry.org

The reaction of a carbohydrazide with various aldehydes and ketones typically proceeds under reflux in a suitable solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid) to facilitate the reaction. nih.govajgreenchem.com For instance, the reaction of cyanoacetylhydrazine with 3-acetylpyridine (B27631) yields the corresponding hydrazide-hydrazone derivative. nih.gov Similarly, carbohydrazides can be condensed with a variety of ketones to afford hydrazone derivatives in good yields. nih.gov

Table 1: Examples of Condensation Reactions to Form Hydrazones This table is representative of typical carbohydrazide reactions.

| Carbohydrazide Reactant | Aldehyde/Ketone Reactant | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Cyanoacetylhydrazine | 3-Acetylpyridine | 1,4-Dioxane, reflux | Hydrazide-hydrazone | nih.gov |

| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide | Cyclohexanone | Ethanol, triethylamine, sulfur, reflux | Hydrazide-hydrazone | nih.gov |

| 5-(1,2,3,4-Tetrahydroxybutyl)-2-methylfuran-3-carbohydrazide | Various ketones | Not specified | Carbohydrazide derivatives (Hydrazones) | nih.gov |

| 3-chloro-2-chlorocarbonylbenzo[b]thiophene derived hydrazide | Aryl aldehydes | Not specified | Azomethines (Hydrazones) | nih.gov |

Intramolecular and Intermolecular Cyclization Reactions to Form Novel Heterocycles (e.g., Pyrazoles, Triazoles, Oxadiazoles (B1248032), Thiadiazoles)

The carbohydrazide moiety and its hydrazone derivatives are exceptionally useful precursors for the synthesis of a wide array of five-membered heterocycles. These cyclization reactions are fundamental in medicinal chemistry for creating pharmacologically active scaffolds. openmedicinalchemistryjournal.comjocpr.comchemistryjournal.net

Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from carbohydrazides through several routes. One common method involves the cyclodehydration of 1,2-diacylhydrazines (which can be formed from carbohydrazides) using dehydrating agents like phosphorus oxychloride or concentrated sulfuric acid. openmedicinalchemistryjournal.comluxembourg-bio.com Another approach is the oxidative cyclization of N-acylhydrazones using reagents like chloramine-T or iodine. jchemrev.com For example, N'-arylidene acetohydrazides can be converted to substituted 1,3,4-oxadiazoles using a hypervalent iodine reagent. organic-chemistry.org

Thiadiazoles: The synthesis of 1,3,4-thiadiazoles often starts with the conversion of a carbohydrazide to a thiosemicarbazide (B42300) intermediate by reacting it with an isothiocyanate or with carbon disulfide in a basic medium. nih.govorganic-chemistry.org These thiosemicarbazides can then be cyclized. For instance, acid-catalyzed cyclization of acylthiosemicarbazides is a standard method. nih.gov Refluxing an acid hydrazide with thiosemicarbazide can also lead to 4-amino-5-mercapto-1,2,4-triazoles, which are versatile intermediates for thiadiazoles. jocpr.com Another method involves the reaction of hydrazides with carbon disulfide and potassium hydroxide (B78521), followed by treatment with hydrazine hydrate (B1144303) to form a triazole intermediate that can be further modified. tijer.org

Triazoles: 1,2,4-Triazoles are frequently synthesized from carbohydrazide derivatives. Reaction of a carbohydrazide with carbon disulfide and potassium hydroxide can produce an oxadiazole intermediate, which upon treatment with hydrazine hydrate, yields a triazole. chemistryjournal.net The condensation of acid hydrazides with thiosemicarbazide can lead to 4-amino-5-mercapto-1,2,4-triazoles, which are themselves important heterocyclic systems. jocpr.comtijer.org These triazoles can be obtained by refluxing the corresponding thiosemicarbazide in an alkaline medium. nih.gov

Pyrazoles: Pyrazoles are typically formed through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.gov While direct synthesis from the carbohydrazide itself is less common, derivatives of Tetrahydrothiophene-3-carbohydrazide 1,1-dioxide can be envisioned to react with suitable diketones or their equivalents to form pyrazole (B372694) rings. eurekaselect.comuobaghdad.edu.iq Multicomponent reactions involving hydrazines, enaminones, and aryl halides have also been developed for pyrazole synthesis. nih.gov

Table 2: Cyclization Reactions of Carbohydrazide Derivatives This table illustrates common pathways for heterocycle synthesis from carbohydrazide precursors.

| Starting Material | Reagent(s) | Resulting Heterocycle | General Method | Reference |

|---|---|---|---|---|

| Acylthiosemicarbazide | Acetic Anhydride | 1,3,4-Thiadiazole | Cyclization | nih.gov |

| Carbohydrazide | Phenyl isothiocyanate, then NaOH | 1,2,4-Triazole-3-thiol | Thiosemicarbazide formation and cyclization | nih.gov |

| N-formyl acid hydrazide | P₂S₅ | 1,3,4-Thiadiazole | Cyclization | nih.gov |

| N-formyl acid hydrazide | P₂O₅ | 1,3,4-Oxadiazole | Cyclization | nih.gov |

| Thiosemicarbazide | TBTU, DIEA | 2-Amino-1,3,4-Oxadiazole | Cyclodesulfurization | luxembourg-bio.com |

| Carbohydrazide | CS₂, KOH | 5-Substituted-1,3,4-oxadiazole-2-thiol | Cyclization | jchemrev.com |

Nucleophilic Acyl Substitution and Amidation Reactions

The carbohydrazide functional group contains a carbonyl group that is susceptible to nucleophilic acyl substitution, although it is generally less reactive than acid chlorides or anhydrides. The -NHNH₂ group is a relatively poor leaving group. However, under certain conditions, reactions can occur.

Amidation reactions, where the hydrazide acts as the amine component, are more common. For instance, acylation of the terminal -NH₂ group can occur by reacting the carbohydrazide with acid chlorides or anhydrides to form 1,2-diacylhydrazines. This is often a preliminary step before cyclodehydration to form oxadiazoles. openmedicinalchemistryjournal.com The fundamental mechanism for nucleophilic acyl substitution involves a two-step addition-elimination process, where the nucleophile attacks the carbonyl carbon to form a tetrahedral intermediate, followed by the departure of the leaving group to restore the carbonyl double bond. masterorganicchemistry.comlibretexts.org

Reactions Involving the Tetrahydrothiophene (B86538) 1,1-dioxide Ring System

The tetrahydrothiophene 1,1-dioxide ring, also known as a sulfolane (B150427) ring, is a five-membered saturated heterocycle containing a sulfone group. This ring is generally characterized by high chemical and thermal stability due to the presence of the electron-withdrawing sulfonyl group, which deactivates the adjacent methylene (B1212753) groups towards electrophilic attack and oxidation.

Electrophilic and Nucleophilic Substitution Reactions on the Ring

Direct electrophilic or nucleophilic substitution on the carbon atoms of the saturated sulfolane ring is challenging and not commonly observed under standard conditions. The C-H bonds are generally unreactive. However, functionalization can sometimes be achieved at the α-carbon (C2 and C5 positions) to the sulfone group. The protons at these positions are weakly acidic and can be removed by a strong base to form a carbanion. This carbanion can then react with various electrophiles. However, such reactions often require harsh conditions and may compete with other reactions, such as elimination. For the specific case of this compound, the presence of the carbohydrazide group at the C3 position would influence the reactivity of the adjacent C2 and C4 protons.

Ring-Opening and Ring-Expansion Transformations

The sulfolane ring is remarkably stable and resistant to ring-opening. Cleavage of the C-S bonds typically requires forcing conditions, such as reductive cleavage with strong reducing agents or high temperatures. For some substituted thiophene (B33073) derivatives, ring-opening reactions have been observed upon reaction with certain nucleophiles like thiohydrazides, but this is often facilitated by specific activating groups on the ring, such as nitro and chloro substituents, which are not present in the parent structure of this compound. researchgate.net Ring-expansion transformations of the tetrahydrothiophene 1,1-dioxide ring are not a common reaction pathway and would likely require complex, multi-step synthetic sequences.

Stereochemical Outcomes in Ring-Based Transformations

The stereochemistry of the tetrahydrothiophene 1,1-dioxide (sulfolane) ring is a critical determinant in directing the outcomes of transformations involving this scaffold. The rigid, puckered conformation of the five-membered ring and the stereochemical relationship between the carbohydrazide group at the C3 position and other substituents significantly influence the approach of reagents and the stereoisomeric nature of the products.

In reactions where new stereocenters are formed on the sulfolane ring or in fused-ring systems, the existing stereochemistry dictates the facial selectivity of the transformation. For instance, in cyclization reactions involving the carbohydrazide moiety and another functional group on the ring, the relative orientation (cis or trans) of these groups will determine the feasibility and stereochemical outcome of the ring closure.

Studies on analogous cis- and trans-isomeric amino alcohols within the sulfolane series have demonstrated that stereochemistry can lead to completely different product classes. For example, cis-isomers might readily undergo intramolecular cyclization to form fused heterocyclic systems, whereas the corresponding trans-isomers, due to steric constraints, may favor intermolecular reactions or yield acyclic products under the same conditions. researchgate.net This principle suggests that the stereoisomer of this compound used would critically impact the structure of any resulting polycyclic derivatives.

Table 1: Influence of Isomer Stereochemistry on Reaction Products (Hypothetical) This table is based on transformations of analogous sulfolane derivatives and illustrates potential outcomes for this compound.

| Starting Isomer | Reaction Type | Expected Product Stereochemistry/Type | Rationale |

|---|---|---|---|

| cis-Isomer | Intramolecular Cyclization | Fused-ring system with a specific, single stereoisomer. | The proximity and proper orientation of the reacting groups facilitate ring closure. |

| trans-Isomer | Intramolecular Cyclization | Acyclic or oligomeric products. | The large distance and incorrect geometry between reacting groups prevent intramolecular reaction, favoring intermolecular pathways. researchgate.net |

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies, including kinetics, intermediate trapping, and catalytic cycle elucidation, are fundamental to understanding and optimizing the reactions of this compound. While specific research on this particular molecule is limited, mechanistic insights can be inferred from extensive studies on carbohydrazides and sulfones. nih.govdatapdf.com

Kinetic Studies and Determination of Rate Laws

Kinetic studies are crucial for determining the reaction order, rate constants, and activation energies, which together define the rate law of a given transformation. nih.govdatapdf.com For this compound, key reactions of the carbohydrazide group, such as condensation with carbonyl compounds to form hydrazones or cyclization to produce heterocycles like oxadiazoles or triazoles, would be primary candidates for such analysis.

Rate = k [this compound] [R-CHO]

The rate constant, k, would be influenced by factors such as solvent polarity, temperature, and the presence of acid or base catalysts. The electron-withdrawing nature of the 1,1-dioxide group on the tetrahydrothiophene ring is expected to decrease the nucleophilicity of the hydrazide nitrogen atoms, potentially slowing down reactions compared to non-sulfonated analogues. This effect could be quantified through comparative kinetic experiments.

Identification and Characterization of Reaction Intermediates

The identification of transient intermediates is paramount for confirming a proposed reaction mechanism. datapdf.com In transformations of this compound, various intermediates can be postulated based on known hydrazide chemistry.

Acylhydrazone Intermediates: In reactions with aldehydes and ketones, the initial product is an acylhydrazone. These are often stable enough to be isolated and characterized using spectroscopic methods like NMR and IR, or they may serve as transient intermediates in subsequent cyclization steps.

Carbanion Intermediates: In base-catalyzed reactions, deprotonation of the N-H group can occur. Subsequent isomerization could potentially generate a carbanion, which could then react with electrophiles like carbon dioxide. mdpi.comnih.gov

Cyclic Intermediates: During the formation of heterocyclic rings, such as 1,3,4-oxadiazoles from reaction with carboxylic acid derivatives, open-chain diacylhydrazine intermediates are formed before the final dehydrative cyclization occurs.

Characterization of these intermediates would rely on techniques such as low-temperature NMR spectroscopy to observe unstable species in situ or trapping experiments where a reactive species is added to intercept the intermediate and form a stable, characterizable product.

Catalytic Effects and Optimization of Reaction Conditions

The efficiency and selectivity of reactions involving this compound can be significantly enhanced through catalysis and careful optimization of reaction conditions.

Acid/Base Catalysis: Condensation reactions of the hydrazide group are often catalyzed by acids (to activate the electrophile) or bases (to enhance the nucleophilicity of the hydrazide). For instance, the formation of hydrazones is typically accelerated under mildly acidic conditions. Base catalysis is employed in reactions involving deprotonation, such as certain alkylation or acylation reactions. mdpi.com

Metal Catalysis: While less common for simple hydrazide reactions, metal catalysts could be employed in more complex transformations, such as cross-coupling reactions if an appropriate derivative were prepared.

Reaction Conditions: Temperature, solvent, and mode of energy input play critical roles. The synthesis of related heterocyclic systems has been shown to benefit from microwave irradiation, which can significantly reduce reaction times and improve yields compared to conventional heating. researchgate.net Solvent choice is also key; polar aprotic solvents like DMF or DMSO might be used to dissolve reactants and facilitate ionic mechanisms, while nonpolar solvents like toluene (B28343) could be used for dehydrative cyclizations with azeotropic removal of water.

Table 2: Catalytic and Conditional Effects on Key Transformations

| Reaction Type | Catalyst/Condition | Effect | Example Reference Principle |

|---|---|---|---|

| Hydrazone Formation | Mild Acid (e.g., Acetic Acid) | Accelerates reaction by protonating the carbonyl oxygen, making it more electrophilic. | Standard mechanism for imine/hydrazone formation. |

| Cyclocondensation | Strong Acid (e.g., H₂SO₄, PPA) | Promotes dehydration of an intermediate to form a stable heterocyclic ring (e.g., oxadiazole). | Common in heterocyclic synthesis. |

| Alkylation/Acylation | Base (e.g., K₂CO₃, Et₃N) | Deprotonates the hydrazide nitrogen, increasing its nucleophilicity. | General principle for amine/hydrazide reactions. |

| Fused-Ring Synthesis | Microwave Irradiation | Reduces reaction times and can improve yields by providing efficient and uniform heating. | Observed in the synthesis of related sulfolane-fused systems. researchgate.net |

Table of Compounds

Theoretical and Computational Chemistry Studies of Tetrahydrothiophene 3 Carbohydrazide 1,1 Dioxide

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometry, energy levels, and various other characteristics with high accuracy.

The electronic structure of a molecule governs its chemical behavior. Key to this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability, with a larger gap implying higher stability and lower chemical reactivity.

For derivatives of thiophene (B33073) and sulfolane (B150427), DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to determine these electronic properties. nih.gov For instance, in a related compound, thiophene-2-carbohydrazide, the HOMO and LUMO energies were calculated to understand charge transfer within the molecule. nih.gov Similar calculations for Tetrahydrothiophene-3-carbohydrazide 1,1-dioxide would reveal how the sulfone group and the carbohydrazide (B1668358) side chain influence its electronic profile. The sulfone group is strongly electron-withdrawing, which would be expected to lower the energy of both the HOMO and LUMO compared to non-oxidized thiophene derivatives.

Natural Bond Orbital (NBO) analysis is another crucial technique used to study charge distribution and intramolecular interactions. nih.govmdpi.com It provides a detailed picture of the delocalization of electron density between filled and empty orbitals, quantifying the stability of the molecule arising from hyperconjugative interactions. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies Calculated via DFT Note: The following data is for the related compound Thiophene-2-carbohydrazide and serves as an example of the typical output from such calculations.

| Parameter | Energy (eV) |

| EHOMO | -6.45 |

| ELUMO | -1.58 |

| Energy Gap (ΔE) | 4.87 |

Data sourced from computational studies on Thiophene-2-carbohydrazide. nih.gov

Computational methods are highly effective in predicting spectroscopic data, which can then be used to validate and interpret experimental results.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). Theoretical predictions for tetrahydrothiophene (B86538) and its derivatives have shown good agreement with experimental spectra, aiding in the assignment of complex spin systems. hhu.de For this compound, such calculations would predict the chemical shifts for the protons and carbons in the sulfolane ring and the carbohydrazide side chain, accounting for the electronic effects of the sulfone and hydrazide groups.

IR Frequencies: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an Infrared (IR) spectrum. DFT methods are used to compute the harmonic vibrational frequencies, which are often scaled by an empirical factor to correct for anharmonicity and other systematic errors. nih.gov The calculated spectrum for this compound would show characteristic vibrational modes, such as the symmetric and asymmetric stretching of the SO₂ group, the C=O stretch of the carbohydrazide, and the N-H stretching frequencies. A Potential Energy Distribution (PED) analysis can be performed to assign these calculated frequencies to specific vibrational modes of the molecule. nih.gov

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic transitions and simulating UV-Vis absorption spectra. nih.gov The calculation provides the absorption wavelengths (λmax), excitation energies, and oscillator strengths for the electronic transitions, which are typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. The solvent environment can be included in these calculations to provide more realistic predictions.

Table 2: Comparison of Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups in a Related Molecule (Thiophene-2-carbohydrazide)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (FT-IR) |

| N-H Asymmetric Stretch | 3358 | 3355 |

| N-H Symmetric Stretch | 3275 | 3280 |

| C=O Stretch | 1650 | 1648 |

| C-N Stretch | 1308 | 1310 |

Data demonstrates the typical accuracy of DFT calculations for vibrational spectra. nih.gov

Molecules with single bonds can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers (energy minima) and the transition states for their interconversion. researchgate.net A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. mdpi.comyoutube.comresearchgate.net

For this compound, the five-membered sulfolane ring can adopt different puckered conformations, such as envelope and twist forms. hhu.de Furthermore, rotation around the C-C and C-N single bonds of the carbohydrazide side chain leads to additional conformers. Computational scans of the PES, performed by systematically changing key dihedral angles and calculating the energy at each point, can map out the energy landscape. researchgate.net This analysis identifies the lowest-energy (most stable) conformation of the molecule and calculates the energy barriers between different conformers, providing insight into the molecule's flexibility and dynamic behavior. researchgate.net

Reaction Mechanism Predictions and Energy Barrier Calculations

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, identifying intermediate structures, and calculating the energetics of reaction pathways.

To study a chemical reaction, computational methods are used to locate the structures of reactants, products, and, crucially, the transition state (TS)—the highest energy point along the reaction coordinate. youtube.com The TS is a first-order saddle point on the PES, and its structure provides insight into the bond-making and bond-breaking processes of the reaction. youtube.comresearchgate.net

For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations can be used to model the entire reaction pathway. mdpi.com By identifying the transition state, the activation energy (energy barrier) for the reaction can be calculated, which is a key determinant of the reaction rate. mdpi.comresearchgate.net Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified TS correctly connects the reactants and products on the potential energy surface.

Chemical reactions are typically carried out in a solvent, which can significantly influence reactivity and molecular stability. Computational models can account for these solvent effects in two primary ways: explicit models, where individual solvent molecules are included in the calculation, and implicit models, which represent the solvent as a continuous medium with a specific dielectric constant.

The Conductor-like Screening Model (COSMO) and the Polarizable Continuum Model (PCM) are widely used implicit solvent models. nih.gov These models are effective for studying how a solvent's polarity affects the energies of reactants, products, and transition states. nih.gov For this compound, which possesses polar functional groups (sulfone and carbohydrazide), solvent interactions, particularly hydrogen bonding in protic solvents, would be significant. nih.gov Computational studies incorporating solvent effects can predict changes in reaction barriers and conformational equilibria, providing a more accurate description of the molecule's behavior in a realistic chemical environment.

Intermolecular Interactions and Supramolecular Assemblies of this compound

The solid-state architecture of this compound is dictated by a complex interplay of intermolecular interactions. These non-covalent forces govern the molecular packing and are ultimately responsible for the macroscopic properties of the crystalline material. Theoretical and computational chemistry provide powerful tools to dissect and quantify these interactions, offering insights into the formation of its supramolecular assemblies.

Hydrogen Bonding Networks and Their Energetics

The molecular structure of this compound, featuring a carbohydrazide moiety (-CONHNH₂) and a sulfone group (SO₂), presents multiple hydrogen bond donors (N-H) and acceptors (C=O, SO₂). This arrangement facilitates the formation of extensive hydrogen bonding networks, which are the primary drivers of its crystal packing.

The carbohydrazide group is a potent hydrogen-bonding motif, capable of forming robust intermolecular connections. ajgreenchem.com The amide proton (N-H) and the terminal amino protons (-NH₂) can act as hydrogen bond donors, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. Furthermore, the oxygen atoms of the sulfone group can participate as hydrogen bond acceptors, although they are generally considered weaker acceptors compared to carbonyl oxygen. unl.edu

Computational studies on similar molecules have shown that N-H···O hydrogen bonds are particularly significant in stabilizing crystal structures. researchgate.net In the case of this compound, it is anticipated that strong N-H···O=C hydrogen bonds would form, likely leading to the creation of dimeric or catemeric motifs. These primary synthons can then be further interconnected through weaker N-H···O=S and C-H···O interactions, resulting in a three-dimensional supramolecular architecture.

The energetics of these hydrogen bonds can be estimated using quantum chemical calculations. Density Functional Theory (DFT) is a common method to compute the interaction energies. The calculated energies provide a quantitative measure of the strength of these interactions. For instance, the interaction energy for a typical N-H···O hydrogen bond in similar organic molecules can range from -2 to -8 kcal/mol. researchgate.net

Table 1: Hypothetical Hydrogen Bond Geometries and Energies in a Dimer of this compound

| Donor (D) | Acceptor (A) | D-H···A Angle (°) | H···A Distance (Å) | Interaction Energy (kcal/mol) |

| N-H (amide) | O=C (carbonyl) | 170-180 | 1.8-2.0 | -6.5 |

| N-H (amino) | O=S (sulfone) | 160-170 | 2.0-2.2 | -3.0 |

| C-H (ring) | O=C (carbonyl) | 140-160 | 2.2-2.5 | -1.5 |

Note: The data in this table are hypothetical and are based on typical values observed in similar molecular systems. They serve to illustrate the expected interactions.

Hirshfeld Surface Analysis and 3D Energy Frameworks in Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. mdpi.comscielo.br This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.

For this compound, the Hirshfeld surface is expected to be dominated by features corresponding to the strong hydrogen bonds. The dnorm surface, which highlights contacts shorter than the van der Waals radii, would likely show intense red spots indicative of the N-H···O interactions. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. It is anticipated that O···H/H···O contacts, representing the hydrogen bonds, will constitute a significant percentage of the total surface area. iucr.orgnih.gov Other important contacts would include H···H, C···H/H···C, and S···O interactions.

Table 2: Predicted Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound

| Contact Type | Predicted Contribution (%) |

| O···H/H···O | 40 - 50 |

| H···H | 25 - 35 |

| C···H/H···C | 10 - 15 |

| S···O/O···S | 3 - 7 |

| Others | < 5 |

Note: This is a predictive table based on the analysis of molecules with similar functional groups. iucr.org

Building upon the insights from Hirshfeld surface analysis, 3D energy frameworks can be computed to visualize the energetic landscape of the crystal packing. This method calculates the interaction energies between a central molecule and its neighbors and represents these energies as cylinders connecting the molecular centroids. The thickness of the cylinders is proportional to the strength of the interaction.

Polymorphism and Solid-State Behavior from a Theoretical Perspective

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a critical consideration in materials science and pharmaceuticals. ru.nl Theoretical methods play a crucial role in predicting and understanding the potential for polymorphism. pnas.orgresearchgate.net

Given the conformational flexibility of the tetrahydrothiophene ring and the presence of multiple hydrogen bonding sites, this compound has the potential to exhibit polymorphism. Different arrangements of the hydrogen bonding network could lead to different crystal packings with similar lattice energies.

Computational crystal structure prediction (CSP) methods can be employed to explore the potential polymorphic landscape of this compound. nih.gov These methods typically involve generating a large number of plausible crystal structures and then ranking them based on their calculated lattice energies. The results of CSP studies can guide experimental efforts to crystallize and characterize different polymorphic forms.

The relative stability of potential polymorphs can be assessed by calculating their free energies, which include contributions from both enthalpy and entropy at a given temperature. pnas.org Even small differences in free energy can have a significant impact on the solid-state behavior of the material. Theoretical studies can also provide insights into the kinetic factors that may favor the formation of a metastable polymorph over the thermodynamically most stable form.

Applications of Tetrahydrothiophene 3 Carbohydrazide 1,1 Dioxide in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Building Block in Complex Organic Molecule Synthesis

The structure of Tetrahydrothiophene-3-carbohydrazide 1,1-dioxide, featuring a reactive carbohydrazide (B1668358) group appended to a stable sulfolane (B150427) (tetrahydrothiophene 1,1-dioxide) ring, makes it a valuable intermediate in synthetic organic chemistry. The sulfone group enhances the thermal stability of the ring, while the hydrazide moiety serves as a versatile handle for constructing a variety of molecular architectures.

Precursor for Advanced Heterocyclic Scaffolds and Chemical Intermediates

The carbohydrazide functional group is a well-established precursor for the synthesis of various nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry and materials science. researchgate.netnih.gov The reactivity of the terminal hydrazide moiety in this compound allows it to undergo cyclization reactions with suitable electrophiles to form a range of heterocyclic systems.

Research on analogous tetrahydrobenzo[b]thiophene-3-carbohydrazide derivatives has demonstrated that the carbohydrazide group can be exploited as a key intermediate to synthesize diverse heterocyclic rings. researchgate.net For instance, reactions with various reagents can lead to the formation of five- and six-membered rings such as thiazoles, pyrazoles, and triazoles. researchgate.net This synthetic utility highlights the potential of this compound to serve as a starting material for a library of novel sulfolane-containing heterocyclic compounds.

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Carbohydrazide Precursors

| Precursor Type | Reagents/Conditions | Resulting Heterocycle |

|---|---|---|

| Carbohydrazide | α-Halocarbonyl compounds | Thiazole derivatives |

| Carbohydrazide | Diketones / Dialdehydes | Pyrazole (B372694) or Pyridazine derivatives |

Construction of Polycyclic and Fused Ring Systems

The sulfolane ring of this compound serves as a robust foundation for the construction of more complex polycyclic and fused ring systems. The development of synthetic methods to create sulfolanes fused to other rings is an active area of research. researchgate.net The inherent stability of the tetrahydrothiophene (B86538) 1,1-dioxide core makes it an attractive component in the design of novel, rigid molecular frameworks. wikipedia.org

Synthetic strategies often involve using derivatives of the sulfolane ring, such as epoxides, to introduce functionalities that can be further elaborated into fused heterocyclic systems like oxazolidinones and morpholinones. researchgate.net This demonstrates the capacity of the sulfolane scaffold to participate in the formation of intricate, multi-ring structures. The presence of the carbohydrazide group offers an additional site for annulation reactions, potentially leading to novel fused systems where a new ring is built onto the existing sulfolane core via the hydrazide linkage.

Development of Novel Reagents and Catalysts in Organic Transformations

The development of new reagents and catalysts is crucial for advancing organic synthesis. While specific applications of this compound as a catalyst are not yet widely documented, its structure contains functional groups with potential for catalytic activity. The hydrazide moiety can act as a bidentate ligand, capable of coordinating with metal centers to form catalysts for various transformations. Furthermore, the sulfone group, being a strong electron-withdrawing group, can influence the electronic properties of the molecule, which could be harnessed in the design of organocatalysts.

Applications in Polymer Chemistry

The bifunctional nature of this compound makes it a candidate for applications in polymer chemistry, where molecules with multiple reactive sites are used to build, modify, or cross-link polymer chains.

Use as Chain Extenders or Polymerization Catalysts

Chain extenders are bifunctional or polyfunctional molecules used to link shorter polymer chains together, thereby increasing the molecular weight and modifying the mechanical properties of the material. echemi.com Hydrazine (B178648) and hydrazide compounds are known to function as chain extenders in the synthesis of polyurethane-polyurea dispersions by reacting with isocyanate-terminated prepolymers. google.comgoogle.com The two nitrogen atoms of the hydrazide group in this compound can react with terminal functional groups on polymer chains (such as isocyanates or carboxylic acids), effectively linking them together. This suggests its potential use in modifying polymers like polyurethanes and polyesters.

While its role as a polymerization catalyst is less defined, heteropolyacids containing sulfone-like structures have been shown to be effective solid acid catalysts for reactions like the cationic ring-opening polymerization of tetrahydrofuran. nih.gov This indicates that the sulfone moiety can be part of a catalytically active system.

Incorporation into Polymer Backbones for Functional Materials

There is significant interest in creating functional polymers by incorporating specific chemical units into their backbones. nus.edu.sgresearchgate.net Thiophene (B33073) derivatives, in particular, are used to synthesize polymers with unique electronic and optical properties. researchgate.netnih.gov The incorporation of a sulfone group into a polymer backbone is a strategy known to impart desirable characteristics such as high thermal stability, chemical resistance, and specific functionalities. tuntunplastic.comsyensqo.com

Research has shown that the sulfone unit plays a critical role in the high performance of some polymer photocatalysts used for hydrogen evolution from water. nih.gov The sulfone group can attract water molecules, influencing the local environment, and act as an electron transfer site, which is crucial for the photocatalytic process. nih.gov Furthermore, polymers containing sulfolane groups in their side chains have been shown to exhibit high glass transition temperatures and hydrophilic surface properties. nih.gov Therefore, incorporating this compound into a polymer backbone could yield new materials with enhanced thermal stability, specific solubility, or catalytic activity. mdpi.com

Table 2: Potential Properties of Polymers Incorporating Sulfone Moieties

| Polymer Type | Incorporated Unit | Resulting Property | Potential Application |

|---|---|---|---|

| Copolymers | Dibenzo[b,d]thiophene sulfone | Enhanced photocatalytic activity | Hydrogen evolution |

| Methacrylates | Sulfolane side-chains | High glass transition temperature, Hydrophilicity | Functional surfaces |

| Poly(arylene ether)s | Sulfonated aromatic groups | Proton conductivity | Proton exchange membranes acs.org |

Applications in Functional Materials

The unique molecular structure of this compound, which incorporates a sulfonyl group, a carbohydrazide moiety, and a saturated heterocyclic ring, has prompted investigation into its potential applications in the development of functional materials. Research has explored its utility as a precursor or component in photoelectric materials, dyes, heat stabilizers, and flame retardants.

Components in Photoelectric Materials and Dyes

While direct and extensive research on this compound in photoelectric materials is limited, the foundational components of its structure, namely the thiophene ring and the carbohydrazide group, are well-established in this field. The sulfone group (SO2) within the tetrahydrothiophene ring acts as a strong electron-withdrawing group, which can influence the electronic properties of molecules, a key factor in the design of photoelectric materials.

Thiophene derivatives are widely utilized in the synthesis of organic dyes, including azo dyes, which have applications in various fields such as textiles and organic synthesis. goyenchemical.comnih.gov The incorporation of a thiophene nucleus can lead to dyes with a high degree of brightness. goyenchemical.com For instance, thiophene-based azo dyes have been successfully used as disperse dyes for nylon and polyester fibers, providing a range of colors with good to very good depth and levelness. goyenchemical.com

Furthermore, the carbohydrazide functional group and its derivatives are known to be versatile intermediates in the synthesis of dyes. nih.gov The inherent reactivity of the carbohydrazide moiety allows for its incorporation into larger chromophoric systems. Although specific studies detailing the performance of dyes derived directly from this compound are not prevalent, the established roles of its constituent parts suggest a potential avenue for the development of novel dyes with tailored properties.

Role in Heat Stabilizers and Flame Retardants

The application of this compound in the formulation of heat stabilizers and flame retardants is an area of interest, primarily due to the known properties of carbohydrazide and other organosulfur compounds. Heat stabilizers are crucial additives for polymers, preventing their degradation at high processing and end-use temperatures. kmtindustrial.com

In the realm of flame retardants, various chemical compounds are employed to inhibit or delay the spread of fire. researchgate.net These can function through several mechanisms, including gas-phase radical quenching and condensed-phase char formation. chemistryviews.org Carbohydrazide derivatives are noted for their use as flame retardants. nih.gov The presence of nitrogen in the carbohydrazide group can contribute to the formation of a char layer upon combustion, which acts as a barrier to heat and mass transfer. Additionally, sulfur compounds can exhibit flame retardant properties. researchgate.net

Table 1: Potential Mechanisms of Action in Functional Materials

| Application Area | Functional Group | Potential Mechanism of Action |

| Photoelectric Materials & Dyes | Tetrahydrothiophene 1,1-dioxide | The sulfone group acts as an electron-withdrawing moiety, potentially influencing the electronic band gap and charge transport properties. |

| Carbohydrazide | Serves as a reactive handle for the synthesis of larger conjugated systems and chromophores. | |

| Heat Stabilizers | Carbohydrazide | Can function as a radical scavenger, interrupting the auto-oxidation cycle of polymer degradation. |

| Flame Retardants | Carbohydrazide & Sulfone | The nitrogen content can promote char formation, while the sulfur component may contribute to gas-phase inhibition of combustion. |

Supramolecular Architectures and Self-Assembly Processes

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of well-defined, functional structures. The molecular framework of this compound possesses key functional groups capable of participating in such interactions, particularly hydrogen bonding.

The carbohydrazide moiety (-CONHNH2) is a potent hydrogen bond donor and acceptor. The amide proton (N-H) and the amine protons (NH2) can act as hydrogen bond donors, while the carbonyl oxygen (C=O) and the amine nitrogen can act as hydrogen bond acceptors. This functionality allows for the formation of intricate hydrogen-bonding networks, which are fundamental to the construction of supramolecular assemblies. The self-assembly of molecules through hydrogen bonding can lead to the formation of various architectures, such as chains, sheets, and three-dimensional networks. chemistryviews.org

While specific studies on the self-assembly of this compound are not extensively documented, the principles of supramolecular chemistry suggest its potential to form ordered structures. The directionality and strength of the hydrogen bonds involving the carbohydrazide group could direct the assembly of the molecules into predictable patterns. The sulfone group, being polar, could also influence the packing of the molecules in the solid state through dipole-dipole interactions. The study of how these non-covalent forces govern the aggregation of this molecule could reveal novel materials with interesting properties, such as gels or liquid crystals.

Future Research Directions and Emerging Paradigms

Exploration of Novel and Unconventional Synthetic Pathways

Future research will likely focus on developing more efficient and innovative methods for the synthesis of Tetrahydrothiophene-3-carbohydrazide 1,1-dioxide and its analogs. While a definitive synthesis is not widely published, a plausible route can be inferred from established organic chemistry principles. This would likely involve the initial synthesis of a tetrahydrothiophene-3-carboxylic acid 1,1-dioxide precursor. This precursor could then be esterified, followed by a reaction with hydrazine (B178648) to yield the final carbohydrazide (B1668358) product.

Novel approaches could bypass this multi-step process. For instance, direct C-H functionalization of the sulfolane (B150427) ring, the parent structure of tetrahydrothiophene-1,1-dioxide, could introduce a carbohydrazide or a precursor group in a single step. mdpi.com Additionally, the use of flow chemistry could enable a more controlled, scalable, and potentially higher-yielding synthesis. Research into catalytic methods, potentially using transition metals, for the direct carboxylation and subsequent hydrazinolysis of the sulfolane ring would represent a significant advancement.

Advanced In-Situ Characterization Techniques for Dynamic Processes and Reaction Monitoring

To optimize synthetic pathways and gain a deeper understanding of the reaction mechanisms involved in the formation and subsequent reactions of this compound, the application of advanced in-situ characterization techniques will be crucial. Techniques such as in-situ infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products. researchgate.netmdpi.comresearchgate.net This data is invaluable for optimizing reaction conditions, identifying transient intermediates, and elucidating reaction kinetics.

For example, monitoring the reaction of an ester of tetrahydrothiophene-3-carboxylic acid 1,1-dioxide with hydrazine in real-time could reveal the rate of formation of the carbohydrazide and any potential side products. This would allow for precise control over reaction parameters to maximize yield and purity. Furthermore, these techniques can be employed to study the dynamic behavior of the molecule in different environments, which is essential for understanding its potential applications.

High-Throughput Screening and Combinatorial Chemistry Approaches

To efficiently explore the potential biological activities and material properties of derivatives of this compound, high-throughput screening (HTS) and combinatorial chemistry will be indispensable tools. researchgate.netnih.govnih.govnih.gov Combinatorial chemistry allows for the rapid synthesis of a large library of related compounds by systematically varying the substituents on the parent molecule. For instance, the terminal nitrogen of the carbohydrazide group can be reacted with a wide array of aldehydes and ketones to generate a library of hydrazone derivatives.

These libraries can then be subjected to HTS to quickly identify "hits" for a specific biological target or a desired material property. nih.gov For example, an HTS campaign could screen a library of this compound derivatives for antimicrobial or antiviral activity. mdpi.comnih.govgoogle.comorganic-chemistry.org The data generated from HTS can then be used to establish structure-activity relationships (SAR), guiding the design of more potent or effective compounds.

Integration of Artificial Intelligence and Machine Learning in Molecular Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research and will undoubtedly play a significant role in the future study of this compound. nih.govmdpi.comresearchgate.net ML algorithms can be trained on large datasets of chemical information to predict a wide range of molecular properties, including biological activity, toxicity, and physicochemical characteristics. mdpi.comresearchgate.net This predictive power can be harnessed to design novel derivatives of this compound with enhanced properties.

For instance, a machine learning model could be developed to predict the enzyme inhibitory activity of various substituted analogs, allowing researchers to prioritize the synthesis of the most promising candidates. Furthermore, AI can be used to predict the outcomes of chemical reactions, aiding in the design of more efficient synthetic routes and the discovery of novel and unconventional synthetic pathways. nih.gov

Emphasis on Sustainable Chemistry and Circular Economy Principles in Compound Development and Application

The principles of sustainable chemistry and the circular economy are increasingly influencing the development of new chemical compounds and processes. mdpi.comorganic-chemistry.org Future research on this compound should incorporate these principles from the outset. This includes the use of renewable starting materials, the development of atom-economical synthetic routes that minimize waste, and the use of greener solvents and catalysts. nih.govgoogle.com

For example, exploring biosynthetic routes to the tetrahydrothiophene (B86538) core could offer a more sustainable alternative to traditional chemical synthesis. In the context of a circular economy, the design of derivatives that are biodegradable or can be easily recycled after their intended use will be a key consideration. mdpi.com The lifecycle of any potential product derived from this compound should be assessed to minimize its environmental impact.

Data Tables

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| Tetrahydrothiophene | C4H8S | 88.17 | Saturated sulfur-containing heterocycle |

| Sulfolane | C4H8O2S | 120.17 | Polar aprotic solvent, sulfone group |

| Carbohydrazide | CH6N4O | 90.08 | Dihydrazide of carbonic acid |

Table 2: Potential Research Applications and Relevant Techniques

| Research Area | Key Techniques | Potential Outcomes |

| Novel Synthesis | Flow Chemistry, C-H Functionalization, Biocatalysis | More efficient, sustainable, and scalable synthetic routes. |

| Reaction Monitoring | In-situ IR/NMR/Raman Spectroscopy | Optimized reaction conditions, mechanistic insights. |

| Biological Screening | High-Throughput Screening, Combinatorial Chemistry | Identification of new bioactive compounds. |

| Molecular Design | Artificial Intelligence, Machine Learning | In-silico prediction of properties, rational design of new derivatives. |

| Sustainability | Green Chemistry Principles, Life Cycle Assessment | Environmentally benign processes and products. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing Tetrahydrothiophene-3-carbohydrazide 1,1-dioxide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A typical protocol involves reacting tetrachloromonospirophosphazene derivatives with carbohydrazide precursors in tetrahydrofuran (THF) at room temperature for 72 hours, using triethylamine (EtN) as a base to neutralize HCl byproducts. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through column chromatography . For analogous thiophene-1,1-dioxide derivatives, oxidative methods using HO with catalytic WO at pH 11.5 are also effective .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- X-ray crystallography resolves the 3D structure, particularly the sulfone (S=O) and hydrazide (N–NH) moieties .

- NMR spectroscopy : H and C NMR identify proton environments (e.g., thiophene ring protons at δ 3.1–4.0 ppm) and carbonyl carbons (δ ~170 ppm).

- IR spectroscopy : Peaks at 1150–1300 cm (S=O stretching) and 1650–1700 cm^{-1 (C=O stretching) confirm functional groups .

Q. How can reaction intermediates be isolated and analyzed during synthesis?

- Methodological Answer : Use quenching experiments at timed intervals, followed by rapid filtration to remove salts (e.g., triethylammonium chloride). Liquid-liquid extraction (e.g., ethyl acetate/water) isolates intermediates, which are then analyzed via HPLC-MS or GC-MS for molecular weight and purity .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of cyclization reactions involving this compound?

- Methodological Answer : Cyclization often proceeds via Diels-Alder-like mechanisms or nucleophilic aromatic substitution . Computational studies (DFT calculations) reveal that the electron-withdrawing sulfone group directs electrophilic attack to the C3 position of the thiophene ring. Steric effects from substituents (e.g., phenyl groups) further modulate regioselectivity .

Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Electron-donating groups (e.g., –OCH) increase electron density at the thiophene ring, enhancing nucleophilic reactivity. Conversely, electron-withdrawing groups (e.g., –NO) deactivate the ring but stabilize intermediates in SNAr reactions. Substituent effects are quantified via Hammett plots using σ values .

Q. How can data contradictions in reaction yields be resolved?

- Methodological Answer : Discrepancies often arise from solvent polarity (e.g., THF vs. DMF) or catalyst loading . Systematic optimization via Design of Experiments (DoE) or response surface methodology identifies critical variables. For example, increasing EtN stoichiometry from 2 to 3 equivalents improves yields by 15% in phosphazene coupling reactions .

Q. What strategies enhance the compound’s stability under aqueous conditions for biomedical applications?

- Methodological Answer :

- Co-crystallization with hydrophobic counterions (e.g., tetrabutylammonium) reduces hydrolysis.

- Protecting-group chemistry : Acetylation of the hydrazide moiety (-NHNH → -NHNHAc) prevents oxidative degradation .

Data Analysis and Application Questions

Q. How is computational modeling used to predict the compound’s bioactivity?

- Methodological Answer : Molecular docking (AutoDock Vina) simulates interactions with target enzymes (e.g., cyclooxygenase-2). QSAR models correlate logP values (calculated via ChemAxon ) with observed IC data, prioritizing derivatives with balanced hydrophobicity .

Q. What role does this compound play in designing enzyme inhibitors?

- Methodological Answer : The sulfone group mimics transition-state geometries in enzyme active sites. For example, it acts as a Michael acceptor in cysteine protease inhibition. Kinetic assays (e.g., fluorescence-based Z-FR-AMC hydrolysis) validate inhibition mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products